

"2-Ethylpyrimidine-5-carbaldehyde" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **2-Ethylpyrimidine-5-carbaldehyde**

Cat. No.: **B1364251**

[Get Quote](#)

An In-depth Technical Guide to 2-Ethylpyrimidine-5-carbaldehyde

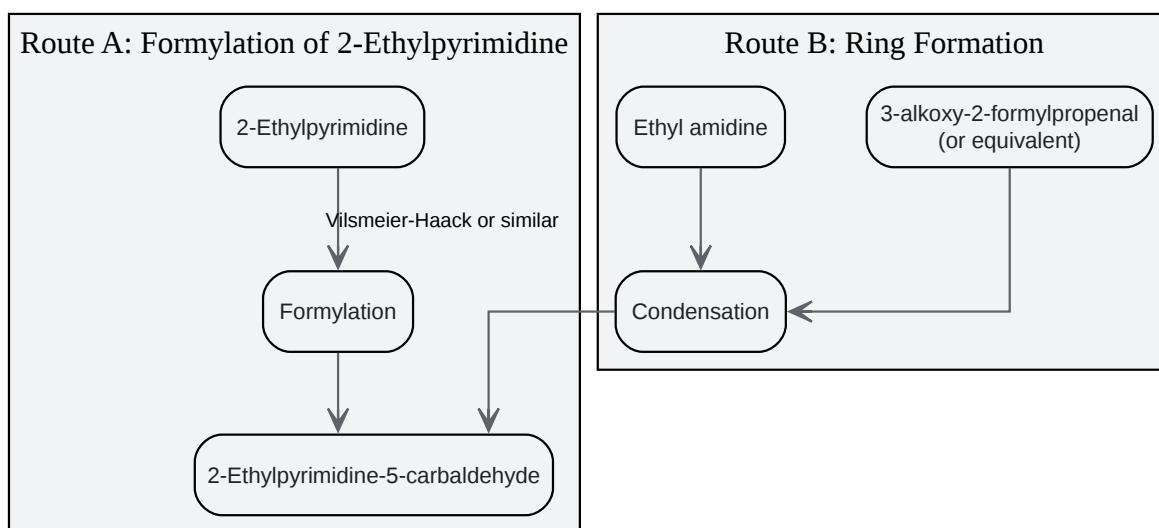
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Ethylpyrimidine-5-carbaldehyde**, a key heterocyclic building block in synthetic chemistry. This document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical and agrochemical research.

Core Compound Identity

2-Ethylpyrimidine-5-carbaldehyde is a substituted pyrimidine characterized by an ethyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position of the pyrimidine ring.

Identifier	Value	Source
CAS Number	205518-89-4	[1]
Molecular Formula	C ₇ H ₈ N ₂ O	[1] [2]
Molecular Weight	136.15 g/mol	[1] [2]
Canonical SMILES	CCC1=NC=C(C=N1)C=O	[2]


Synthesis and Spectroscopic Characterization

While specific, detailed protocols for the synthesis of **2-Ethylpyrimidine-5-carbaldehyde** are not extensively documented in publicly available literature, its synthesis can be approached through established methods for the formylation of pyrimidine rings and the construction of substituted pyrimidines.

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible synthetic strategy involves the construction of the 2-ethylpyrimidine core followed by formylation at the 5-position. Alternatively, the pyrimidine ring can be formed from precursors already containing the ethyl and a masked aldehyde functionality.

DOT Script for a Potential Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Potential synthetic routes to **2-Ethylpyrimidine-5-carbaldehyde**.

Spectroscopic Characterization

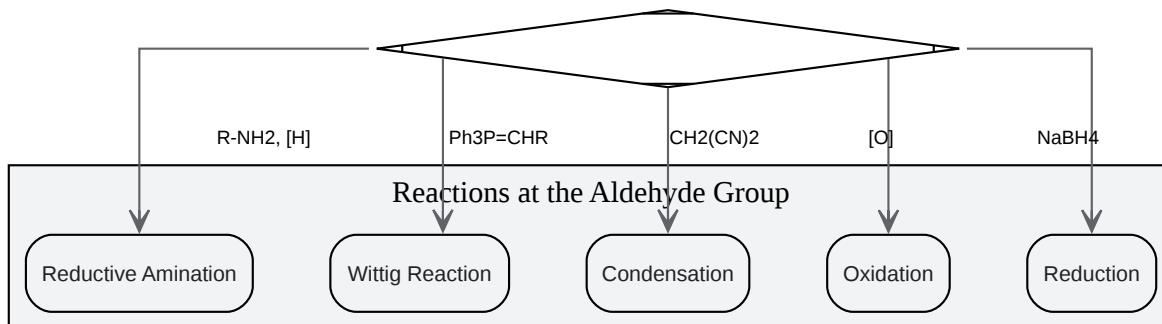
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for **2-Ethylpyrimidine-5-carbaldehyde** is not readily available in the public domain. However, based on its structure,

the following characteristic signals can be anticipated:

- ^1H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the aldehydic proton, and two singlets for the pyrimidine ring protons.
- ^{13}C NMR: Resonances for the ethyl carbons, the aldehyde carbonyl carbon, and the aromatic carbons of the pyrimidine ring.
- IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretching vibration.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Researchers are advised to obtain analytical data from commercial suppliers or perform their own characterization upon synthesis.

Chemical Reactivity and Handling


Reactivity of the Pyrimidine Core and Aldehyde Functionality

The chemical behavior of **2-Ethylpyrimidine-5-carbaldehyde** is dictated by the interplay of the electron-deficient pyrimidine ring and the reactive aldehyde group.

- Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations, including:
 - Reductive amination to form amines.
 - Wittig reactions to generate alkenes.
 - Condensation reactions with active methylene compounds.
 - Oxidation to the corresponding carboxylic acid.
 - Reduction to the alcohol.

- Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if leaving groups are present at the 2, 4, or 6 positions. The ethyl group at the 2-position is generally stable.

DOT Script for a Reactivity Profile

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. labshake.com [labshake.com]
- To cite this document: BenchChem. ["2-Ethylpyrimidine-5-carbaldehyde" CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364251#2-ethylpyrimidine-5-carbaldehyde-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com